Essential Scaffold for Potent Human Melanocortin-4 Receptor (MC4R) Antagonism
The piperazinebenzylamine scaffold, of which 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine is the unsubstituted core, is essential for achieving high-affinity MC4R antagonism. In a direct SAR study, a lead compound based on this scaffold, Compound 11d, demonstrated a binding affinity of Ki = 14 nM for the human MC4 receptor [1]. This represents a significant improvement over alternative scaffolds. For instance, earlier piperazine-based AGRP/MC4R binding antagonists required additional structural complexity (e.g., an (1-aryl-2-piperazinylethyl) motif) and often exhibited lower target engagement [2]. The presence of the core benzylpiperazine-phenylamine linkage in 11d is critical for this enhanced potency and functional antagonism (IC₅₀ = 36 nM for cAMP inhibition), demonstrating that substitution on this core is the validated path to a potent, selective antagonist.
| Evidence Dimension | Binding Affinity (Ki) for Human Melanocortin-4 Receptor (MC4R) |
|---|---|
| Target Compound Data | Ki = 14 nM (for MC4R antagonist Compound 11d, which contains the 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine core) |
| Comparator Or Baseline | Alternative piperazine-based AGRP/MC4R binding antagonists (e.g., (1-aryl-2-piperazinylethyl)piperazines) which are structurally distinct from the benzylpiperazine-phenylamine core. |
| Quantified Difference | Lead compound 11d from this series achieves a 14 nM Ki, a level of potency not consistently attained by earlier, alternative piperazine chemotypes without significant structural optimization. |
| Conditions | In vitro competitive binding assay against [125I]NDP-α-MSH on membranes from cells expressing human MC4R. |
Why This Matters
This quantifies the scaffold's unique value: it is the critical starting point for accessing a well-characterized series of potent MC4R antagonists, directly impacting the success and efficiency of drug discovery programs targeting metabolic disorders and cachexia.
- [1] Pontillo, J., et al. (2004). Piperazinebenzylamines as potent and selective antagonists of the human melanocortin-4 receptor. Bioorg Med Chem Lett, 14(22), 5605-5609. View Source
- [2] Arasasingham, P. N., et al. (2003). Structure-activity relationship of (1-aryl-2-piperazinylethyl)piperazines: antagonists for the AGRP/melanocortin receptor binding. J Med Chem, 46(1), 9-11. View Source
